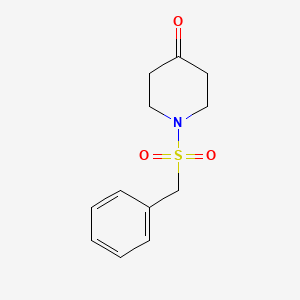

1-(Benzylsulfonyl)piperidin-4-one

Description

Contextualization of Piperidine (B6355638) Scaffolds in Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. nih.govmdpi.com Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, which can be crucial for precise molecular recognition and interaction with biological targets. chemrevlett.com Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antihistamines, and antipsychotics. nih.gov

The synthesis of substituted piperidines is a mature yet continually evolving field in organic chemistry. mdpi.com The piperidin-4-one substructure, in particular, serves as a versatile synthetic intermediate. chemrevlett.com The ketone functionality at the 4-position allows for a wide range of chemical transformations, providing a convenient handle to introduce further molecular diversity. This makes piperidin-4-ones valuable starting materials for the construction of more complex, multi-substituted piperidine derivatives. epo.org The ability to readily modify the piperidine ring at various positions is a key factor in its widespread use in drug design and development. chemrevlett.com

Significance of the Sulfonyl Moiety in Molecular Design

The sulfonyl group (-SO2-) is another critical functional group in the realm of medicinal chemistry. Its incorporation into a molecule can significantly influence its physicochemical and biological properties. The sulfonyl group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, which can enhance the binding affinity of a molecule to its biological target.

Furthermore, the introduction of a sulfonyl group can improve a compound's metabolic stability and pharmacokinetic profile. This is because the sulfonyl group is generally resistant to metabolic degradation. The benzylsulfonyl group, specifically, combines the properties of the sulfonyl moiety with those of a benzyl (B1604629) group, which can introduce beneficial lipophilic and aromatic interactions. This combination makes the benzylsulfonyl group a valuable component in the design of new therapeutic agents.

Chemical and Physical Properties of 1-(Benzylsulfonyl)piperidin-4-one

The specific properties of this compound are cataloged in various chemical databases. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 267666-08-0 |

| Molecular Formula | C₁₂H₁₅NO₃S |

| Molecular Weight | 253.32 g/mol |

This data is compiled from chemical database entries. chemicalbook.com

Synthesis and Reactivity

The primary synthetic route to this compound involves the reaction of piperidin-4-one with benzylsulfonyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or an inorganic carbonate, in an appropriate solvent like dichloromethane (B109758). The base serves to neutralize the hydrochloric acid generated during the reaction, driving the formation of the N-sulfonylated product.

The reactivity of this compound is characterized by the two main functional groups present in the molecule. The ketone at the 4-position can undergo a variety of standard carbonyl reactions, such as reduction to the corresponding alcohol or reductive amination to introduce a new substituent at this position. The benzylsulfonyl group attached to the piperidine nitrogen is relatively stable, providing a robust scaffold for further chemical modifications.

Research Applications

While extensive research specifically focused on this compound is still emerging, its utility is primarily demonstrated as a key intermediate in the synthesis of more complex molecules. For instance, it has been used as a building block in the preparation of substituted aminophenylthienyl derivatives, which are of interest in medicinal chemistry research. nih.gov The compound's structure allows for the systematic exploration of chemical space around the piperidine core, making it a valuable tool for generating libraries of compounds for biological screening. Preliminary research also suggests that compounds bearing the 1-(benzylsulfonyl)piperidine scaffold may exhibit antimicrobial and anticancer properties, though these studies are not on the specific 4-one derivative itself.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylsulfonylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYBMJAHQOAMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)S(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzylsulfonyl Piperidin 4 One

Precursor-Based Synthesis of the Piperidinone Ring System

The piperidin-4-one scaffold is a versatile intermediate, and its synthesis can be accomplished via several established cyclization strategies starting from acyclic precursors. The most common methods prioritize the formation of the six-membered ring through carbon-carbon or carbon-nitrogen bond formation.

One of the most widely utilized methods is the Dieckmann condensation . This intramolecular cyclization of a diester is highly effective for creating the piperidone ring. The process typically begins with a double Michael addition of a primary amine (like benzylamine, which can be debenzylated later, or ammonia (B1221849) followed by protection/deprotection) to two equivalents of an acrylate (B77674) ester, such as methyl or ethyl acrylate. dtic.milresearchgate.nettandfonline.com This forms an N-substituted diester. Subsequent treatment with a strong base, like sodium metal or sodium hydride, initiates the Dieckmann condensation to form a β-keto ester. researchgate.netreddit.com The final steps involve acidic hydrolysis and decarboxylation to yield the desired 4-piperidone (B1582916) ring system. dtic.milchemicalbook.com

Another classic approach is the Mannich condensation . This multi-component reaction involves the condensation of a primary amine or ammonia, an aldehyde, and a ketone with two acidic α-hydrogens. chemrevlett.comresearchgate.net For the synthesis of the basic piperidin-4-one structure, this typically involves ammonium (B1175870) acetate, formaldehyde, and acetone.

Modern approaches also include the aza-Michael reaction . The use of divinyl ketone as a double Michael acceptor allows for a direct and atom-efficient cyclization with a primary amine to form the N-substituted 4-piperidone ring. kcl.ac.uk

Table 1: Comparison of Major Synthetic Routes to the Piperidin-4-one Core

| Synthetic Method | Key Precursors | General Reaction Type | Key Advantages |

|---|---|---|---|

| Dieckmann Condensation | Primary Amine, Acrylate Esters | Intramolecular C-C Bond Formation | Robust, well-established, good yields. tandfonline.com |

| Mannich Condensation | Ammonia/Amine, Aldehyde, Ketone | Multi-component C-C & C-N Bond Formation | Convergent, uses simple starting materials. chemrevlett.com |

| Aza-Michael Reaction | Primary Amine, Divinyl Ketone | Intermolecular C-N Bond Formation (x2) | High atom economy, direct cyclization. kcl.ac.uk |

Installation and Functionalization of the Benzylsulfonyl Group

Once the piperidin-4-one precursor (often as a hydrochloride salt) is obtained, the final step is the installation of the benzylsulfonyl group. This is accomplished via a standard N-sulfonylation reaction.

The reaction involves treating piperidin-4-one with benzylsulfonyl chloride in the presence of a base. The secondary amine of the piperidine (B6355638) ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Common bases include organic amines like triethylamine (B128534) or inorganic bases such as potassium carbonate or sodium hydroxide (B78521). nih.gov The reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (B109758) or N,N-dimethylformamide (DMF) at controlled temperatures, often starting at 0-5 °C to manage exothermicity and minimize side reactions.

Table 2: Typical Conditions for N-Sulfonylation of Piperidin-4-one

| Reagent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Benzylsulfonyl chloride | Triethylamine (Et3N) | Dichloromethane (CH2Cl2) | 0 °C to room temperature | nih.gov |

| Benzylsulfonyl chloride | Potassium carbonate (K2CO3) | N,N-Dimethylformamide (DMF) | Room temperature | |

| Benzylsulfonyl chloride | Sodium hydroxide (NaOH) | Dichloromethane/Water (Biphasic) | Room temperature |

Chemo- and Regioselective Considerations in Synthetic Approaches

The synthesis of 1-(benzylsulfonyl)piperidin-4-one is characterized by high levels of chemo- and regioselectivity.

Regioselectivity: The N-sulfonylation step is inherently regioselective. The piperidin-4-one precursor contains two main reactive sites: the secondary amine (N-H) and the α-carbons adjacent to the ketone. The nitrogen atom is significantly more nucleophilic than the enolate that could be formed from the ketone, especially under non-strongly basic conditions. Therefore, the reaction with the electrophilic benzylsulfonyl chloride occurs exclusively at the nitrogen, leading to the N-sulfonylated product.

Chemoselectivity: The primary chemoselective challenge is to favor N-sulfonylation over potential O-sulfonylation of the ketone's enol form. This is effectively controlled by the choice of reaction conditions. The use of a non-nucleophilic tertiary amine base, such as triethylamine, is sufficient to scavenge the generated HCl without promoting significant enolate formation. The high reactivity of the secondary amine towards sulfonyl chlorides ensures that N-sulfonylation is the dominant reaction pathway. The electron-withdrawing nature of the resulting sulfonamide group also deactivates the ring, reducing the likelihood of subsequent reactions under these conditions.

Asymmetric Synthesis Strategies for Chiral Derivatives

While this compound itself is an achiral molecule, it serves as a scaffold for the synthesis of chiral derivatives, which are of significant interest in medicinal chemistry. Asymmetric synthesis strategies focus on introducing stereocenters onto the piperidine ring, typically at the C-2, C-3, C-5, or C-6 positions.

One strategy involves the use of a chiral auxiliary . An asymmetric aza-Michael reaction can be performed using a chiral primary amine (e.g., S-α-phenylethylamine) as a starting material. kcl.ac.uk The resulting diastereomeric piperidone products can then be separated chromatographically before the chiral auxiliary is cleaved and the nitrogen is sulfonylated.

Another powerful method is organocatalysis . Asymmetric Michael additions or aldol (B89426) reactions can be used to functionalize the piperidone ring at the C-3 position. For instance, a proline-derived catalyst can facilitate the enantioselective addition of aldehydes or other electrophiles to the enamine derived from the piperidone.

Chemo-enzymatic methods offer a highly selective route to chiral piperidines. nih.gov These strategies can involve the asymmetric reduction of N-substituted tetrahydropyridine (B1245486) precursors using engineered ene-reductases (EREDs) and imine reductases (IREDs) to set the desired stereochemistry, which can then be carried forward. nih.gov

Finally, asymmetric alkylation of the N-sulfonylated piperidone can be envisioned. After forming this compound, its enolate can be generated and reacted with an electrophile in the presence of a chiral ligand or catalyst to install a substituent at the C-3 position with stereocontrol.

Table 3: Potential Asymmetric Strategies for Chiral Derivatives

| Strategy | Description | Point of Chirality Introduction | Relevant Example Principle |

|---|---|---|---|

| Chiral Auxiliary | Cyclization with a chiral amine, followed by separation and sulfonylation. | C-2 and/or C-6 positions during ring formation. | kcl.ac.uk |

| Organocatalysis | Enantioselective functionalization of the piperidone ring at the α-position. | C-3 and/or C-5 positions post-cyclization. | youtube.com |

| Chemo-enzymatic Synthesis | Enzymatic asymmetric reduction of a pyridine (B92270) or tetrahydropyridine precursor. | Multiple positions depending on precursor. | nih.gov |

1 Benzylsulfonyl Piperidin 4 One As a Versatile Synthetic Intermediate

Precursor in Heterocycle Annulation Reactions

The structure of 1-(benzylsulfonyl)piperidin-4-one, featuring a reactive ketone and an activated nitrogen, makes it an ideal precursor for annulation reactions—processes that involve the formation of a new ring fused to the existing piperidine (B6355638) core. These reactions are fundamental in creating novel heterocyclic systems with potential biological activities.

Researchers have utilized the carbonyl group and the adjacent methylene (B1212753) positions (C-3 and C-5) of N-sulfonylated piperidin-4-ones for condensation and cyclization cascades. For instance, reactions with binucleophilic reagents can lead to the formation of fused pyrimidines, pyrazoles, or isoxazoles. The Gewald reaction, a multicomponent reaction, can be adapted to synthesize fused thiophenes by reacting the piperidinone with an activated nitrile and elemental sulfur.

A common strategy involves the Knoevenagel condensation of the piperidin-4-one with active methylene compounds, followed by an intramolecular cyclization. This approach has been used to access various fused heterocyclic systems. For example, condensation with malononitrile (B47326) followed by cyclization can yield pyranopyridine derivatives. nih.gov Annulation reactions involving sulfur ylides have also been developed to create spiro- or fused-heterocyclic systems. researchgate.netdicp.ac.cn

Table 1: Examples of Heterocycle Annulation Reactions

| Reactant(s) | Reaction Type | Resulting Heterocycle | Key Conditions |

|---|---|---|---|

| Hydrazine derivatives | Condensation/Cyclization | Fused Pyrazole | Acid or base catalysis, heat |

| Malononitrile, Sulfur | Gewald Reaction | Fused Thiophene | Base (e.g., triethylamine), alcohol solvent |

| Guanidine | Condensation/Cyclization | Fused Pyrimidine | Strong base (e.g., sodium ethoxide) |

| o-Phenylenediamine | Condensation/Cyclization | Fused Benzodiazepine | Acid catalysis, dehydrating conditions |

Building Block for Complex Polycyclic Systems

Beyond simple fused heterocycles, this compound is instrumental in the assembly of complex polycyclic and spirocyclic frameworks. The piperidone core provides a rigid scaffold onto which additional rings can be constructed with stereochemical control.

One notable application is in the synthesis of spiro-heterocycles, where the C-4 carbon of the piperidine ring becomes a spiro center linking two rings. A classic example is the Pictet-Spengler reaction. A derivative of this compound can be elaborated to contain a tryptamine (B22526) moiety, which can then undergo an intramolecular cyclization to form spiro[piperidine-4,1'-carboline] systems. Such scaffolds are of significant interest in medicinal chemistry. nih.gov

Furthermore, multi-step sequences starting from this compound can lead to bridged polycyclic systems. These syntheses often involve an initial functionalization of the piperidone, followed by ring-closing metathesis (RCM), Diels-Alder reactions, or other pericyclic reactions to construct the intricate polycyclic architecture. The benzylsulfonyl group helps to control the conformation and reactivity of the piperidine ring throughout these demanding synthetic sequences.

Role in the Synthesis of Functionalized Organic Molecules

The reactivity of this compound allows for the introduction of a wide range of functional groups, making it a valuable intermediate for preparing substituted piperidines. These functionalized piperidines are often key components of pharmacologically active compounds. nih.govnih.gov

The carbonyl group at C-4 is a prime site for modification. It can undergo:

Reductive amination to introduce diverse amine substituents.

Wittig or Horner-Wadsworth-Emmons reactions to create exocyclic double bonds, which can be further functionalized. kcl.ac.uk

Grignard or organolithium additions to install alkyl, aryl, or other carbon-based substituents, creating tertiary alcohols.

Formation of enamines or enolates , which can then react with electrophiles to achieve substitution at the α-position (C-3 or C-5).

The benzylsulfonyl group serves as a robust protecting group for the piperidine nitrogen, stable to many reaction conditions (e.g., organometallic reagents, mild acidic and basic conditions) but removable when desired. This allows for selective manipulation of other parts of the molecule without affecting the secondary amine.

Table 2: Functionalization Reactions of the Piperidin-4-one Core

| Reaction | Reagent(s) | Functional Group Introduced | Product Type |

|---|---|---|---|

| Reductive Amination | Amine (R-NH2), Reducing agent (e.g., NaBH3CN) | Substituted amine (-NHR) | 4-Amino-piperidine |

| Wittig Reaction | Phosphorus ylide (Ph3P=CHR) | Alkene (-C=CHR) | 4-Alkylidene-piperidine |

| Grignard Addition | Organomagnesium halide (R-MgBr) | Alkyl/Aryl group and hydroxyl group | 4-Alkyl/Aryl-4-hydroxy-piperidine |

| α-Alkylation | Base (e.g., LDA), Alkyl halide (R-X) | Alkyl group at C-3 | 3-Alkyl-piperidin-4-one |

Strategies for De-sulfonylation or Sulfonyl Group Manipulation Post-Synthesis

After the desired molecular framework has been constructed, the benzylsulfonyl group often needs to be removed to yield the free secondary amine or to be replaced by another substituent. The cleavage of the N-S bond in sulfonamides is a critical step, and several methods exist for this transformation. wikipedia.orgresearchgate.net

Reductive desulfonylation is the most common approach. wikipedia.org The choice of reducing agent is crucial and depends on the presence of other functional groups in the molecule.

Common methods for the de-sulfonylation of N-benzylsulfonyl piperidines include:

Dissolving Metal Reductions: Conditions like sodium in liquid ammonia (B1221849) or sodium amalgam are effective but can be harsh and incompatible with sensitive functional groups. researchgate.net

Reductive Cleavage with Hydrides: Strong reducing agents such as lithium aluminum hydride (LiAlH4) can cleave the sulfonamide bond, although this may also reduce other functional groups like esters or ketones.

Magnesium in Methanol: A widely used and milder method involves refluxing the N-sulfonyl piperidine with magnesium turnings in methanol. This method is often preferred for its relatively gentle conditions.

Samarium(II) Iodide: This single-electron transfer reagent is also effective for cleaving sulfonamides under mild conditions. wikipedia.org

In some cases, the benzylsulfonyl group can be exchanged for other N-substituents without isolating the free secondary amine, providing a more streamlined synthetic route.

Table 3: Common De-sulfonylation Methods

| Method | Reagents | Typical Conditions | Key Advantage |

|---|---|---|---|

| Magnesium/Methanol | Mg turnings, Methanol | Reflux | Mild and widely applicable |

| Sodium Amalgam | Na(Hg), Na2HPO4, Methanol | Room Temperature | Effective for many substrates |

| Reductive Desulfurization | SmI2, THF/HMPA | Room Temperature | Very mild, tolerates many functional groups |

| Acid Hydrolysis | HBr/Acetic Acid | Elevated Temperature | Effective but harsh conditions |

Molecular Scaffold Design and Derivatization Utilizing 1 Benzylsulfonyl Piperidin 4 One

Principles of Scaffold Diversification and Library Generation

Scaffold diversification is a fundamental strategy in drug discovery aimed at creating a collection of structurally related compounds, or a library, from a common core. The underlying principle is to systematically modify the scaffold at multiple positions to generate a wide array of analogs. This allows for the thorough exploration of the structure-activity relationship (SAR), where the impact of each modification on the compound's biological activity is assessed. An ideal scaffold for library generation should possess several key features: it should be synthetically accessible, contain multiple points for chemical modification, and have a three-dimensional structure that can present substituents in diverse spatial orientations.

1-(Benzylsulfonyl)piperidin-4-one is, in principle, a promising candidate for scaffold diversification. The piperidin-4-one core offers several potential sites for chemical elaboration: the nitrogen atom of the piperidine (B6355638) ring, the alpha-carbons adjacent to the ketone, and the ketone itself. The presence of the N-benzylsulfonyl group introduces an additional layer of complexity and potential for modification, influencing the reactivity of the piperidine ring and providing another handle for derivatization. The generation of a library from this scaffold would involve the parallel or combinatorial synthesis of numerous derivatives, each with a unique combination of substituents, to be screened for desired biological activities.

Introduction of Substituents at Piperidinone Ring Positions

The piperidin-4-one ring is amenable to a variety of chemical transformations that can introduce substituents at different positions. These modifications are crucial for exploring the steric and electronic requirements of a biological target.

A primary site for derivatization is the ketone at the C-4 position. This functional group can readily undergo a range of reactions, including:

Reductive amination: Reaction with primary or secondary amines in the presence of a reducing agent can generate a diverse library of 4-amino-piperidine derivatives.

Wittig and related olefination reactions: These reactions can be used to introduce a variety of carbon-based substituents at the C-4 position, leading to exocyclic double bonds that can be further functionalized.

Grignard and organolithium additions: The addition of organometallic reagents to the ketone provides access to tertiary alcohols with a wide range of substituents at the C-4 position.

Aldol (B89426) condensation: Reaction with aldehydes or ketones can introduce new carbon-carbon bonds at the C-3 or C-5 positions, alpha to the carbonyl group.

The positions alpha to the ketone (C-3 and C-5) are also key sites for introducing diversity. Enolate formation under basic conditions would allow for alkylation, acylation, and other electrophilic additions at these positions. The stereochemical outcome of these reactions can often be controlled, leading to the synthesis of specific diastereomers.

| Reaction Type | Position of Modification | Potential Substituents Introduced |

| Reductive Amination | C-4 | Alkylamines, Arylamines |

| Wittig Reaction | C-4 | Alkylidene groups |

| Grignard Addition | C-4 | Alkyl, Aryl groups |

| Aldol Condensation | C-3, C-5 | Hydroxyalkyl groups |

| Alkylation | C-3, C-5 | Alkyl groups |

Modifications at the N-Benzylsulfonyl Moiety

The N-benzylsulfonyl group serves as both a protecting group for the piperidine nitrogen and a modifiable handle for further diversification. The electron-withdrawing nature of the sulfonyl group decreases the basicity of the piperidine nitrogen, which can influence the reactivity of the entire ring system.

Modifications to this moiety can be broadly categorized into two types:

Modification of the Benzyl (B1604629) Group: The aromatic ring of the benzyl group is a prime location for introducing substituents. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, can be employed to decorate the phenyl ring. These modifications can modulate the electronic properties and steric bulk of the entire N-benzylsulfonyl group.

Cleavage and Re-functionalization: The N-sulfonyl bond can be cleaved under specific reductive conditions. This would unmask the piperidine nitrogen, allowing for the introduction of a completely new set of substituents. This "catch-and-release" strategy would significantly expand the diversity of the generated library. Following cleavage, the secondary amine could be acylated, alkylated, or arylated with a wide variety of reagents.

| Modification Strategy | Site of Modification | Potential Functional Groups |

| Electrophilic Aromatic Substitution | Benzyl Ring | -NO2, -Br, -Cl, -COCH3 |

| N-Sulfonyl Cleavage and Acylation | Piperidine Nitrogen | Amides, Carbamates |

| N-Sulfonyl Cleavage and Alkylation | Piperidine Nitrogen | Alkyl, Benzyl groups |

Strategies for Generating Diverse Molecular Architectures

By combining the derivatization strategies for the piperidinone ring and the N-benzylsulfonyl moiety, a multitude of diverse molecular architectures can be envisioned. A combinatorial approach, where different building blocks are systematically combined, would be a powerful method for rapidly generating a large library of compounds.

For example, a library could be constructed by first creating a set of substituted N-benzylsulfonyl groups and a separate set of aldehydes for reductive amination. The combination of these two sets with the This compound core would lead to a grid of final products, each with unique substitutions at both the nitrogen and the C-4 position.

Furthermore, the introduction of functionality that allows for subsequent reactions, such as an alkyne or an azide, would enable the use of "click chemistry" to link the piperidine scaffold to other molecular fragments, peptides, or probes. This would open up avenues for creating even more complex and functionally diverse molecules. The use of solid-phase synthesis, where the piperidone scaffold is attached to a resin, could facilitate the purification and handling of intermediates in a high-throughput manner.

Computational and Theoretical Investigations of 1 Benzylsulfonyl Piperidin 4 One

Quantum Chemical Characterization of Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the molecular structure of 1-(benzylsulfonyl)piperidin-4-one. jddtonline.inforesearchgate.net These theoretical investigations provide detailed information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.

The optimized molecular structure, typically calculated using a basis set such as B3LYP/6-311++G(d,p), reveals the spatial arrangement of the atoms. tandfonline.comtandfonline.com Analysis of the electronic properties is also a key aspect of the quantum chemical characterization. The distribution of electron density can be visualized through the Molecular Electrostatic Potential (MEP) map, which identifies the electrophilic and nucleophilic sites within the molecule. jddtonline.infonih.gov The red regions of the MEP map, indicating negative electrostatic potential, are typically localized around the oxygen atoms of the carbonyl and sulfonyl groups, highlighting these as centers for nucleophilic attack. Conversely, blue regions of positive potential are often found around the hydrogen atoms. researchgate.net

Further electronic characterization is achieved through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. tandfonline.com A smaller energy gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization. jddtonline.info For this compound, NBO analysis can quantify the stabilization energies associated with electron delocalization from the lone pairs of the nitrogen and oxygen atoms to adjacent antibonding orbitals.

Table 1: Calculated Geometric Parameters of this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.21 | - | - |

| S-N | 1.65 | - | - |

| S=O | 1.45 | - | - |

| C-N-C | - | 115.0 | - |

| O=S=O | - | 120.0 | - |

| C-S-N-C | - | - | 60.0 |

Note: The data in this table is illustrative and represents typical values for similar compounds calculated using DFT methods.

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on N | -0.5 e |

| Mulliken Charge on S | +1.2 e |

Note: The data in this table is illustrative and based on typical values for related N-sulfonylpiperidones from computational studies.

Conformational Analysis and Energetic Profiles

The piperidine (B6355638) ring in this compound can adopt several conformations, with the chair and boat forms being the most significant. tandfonline.com Computational methods are employed to determine the relative stabilities of these conformers and the energy barriers for their interconversion.

The chair conformation is generally the most stable for piperidine rings, as it minimizes torsional and steric strain. tandfonline.com In the case of this compound, the benzylsulfonyl group attached to the nitrogen atom can exist in either an axial or equatorial position. Computational studies on analogous N-substituted piperidones suggest that the equatorial orientation of the substituent is typically favored energetically. rsc.org

A potential energy surface scan can be performed by systematically varying key dihedral angles to map out the energetic landscape. This analysis identifies the low-energy conformers and the transition states that connect them. The calculated energy differences between conformers provide their equilibrium populations at a given temperature.

Table 3: Relative Energies of this compound Conformers (Illustrative Data)

| Conformer | Relative Energy (kcal/mol) |

| Chair (Equatorial Benzylsulfonyl) | 0.00 |

| Chair (Axial Benzylsulfonyl) | 2.50 |

| Twist-Boat | 5.80 |

Note: This data is illustrative and represents a plausible energetic ordering based on studies of similar substituted piperidones.

Mechanistic Insights from Computational Reaction Modeling

Computational reaction modeling offers a powerful tool to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface for a given reaction, intermediates and transition states can be identified, and activation energies can be calculated. researchgate.net

For instance, the reduction of the ketone group can be modeled to understand the stereoselectivity of the reaction. The approach of a hydride reagent, such as sodium borohydride (B1222165), to the carbonyl carbon can be simulated from both the axial and equatorial faces of the piperidine ring. The calculated activation energies for these two pathways can predict the major product isomer.

Furthermore, reactions involving the sulfonyl group, such as nucleophilic substitution or elimination, can be elucidated through computational modeling. rsc.org DFT calculations can help to determine whether a reaction proceeds through a concerted or a stepwise mechanism. acs.org For example, in a substitution reaction at the sulfur atom, a computational study could distinguish between an associative mechanism involving a pentacoordinate sulfur intermediate and a dissociative mechanism.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can predict the reactivity and selectivity of this compound in various chemical transformations. rsc.org Reactivity indices derived from DFT calculations, such as the Fukui functions and local softness, can identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks.

The calculated Mulliken or Natural Population Analysis (NPA) charges can also provide a qualitative prediction of reactivity. nih.gov For example, the carbon atom of the carbonyl group is expected to have a significant positive charge, making it a prime target for nucleophiles.

The stereoselectivity of reactions can also be predicted by comparing the energies of the transition states leading to different stereoisomeric products. The pathway with the lower activation energy will be favored, thus determining the stereochemical outcome of the reaction. acs.org This approach is particularly valuable for predicting the facial selectivity of additions to the carbonyl group or the diastereoselectivity of reactions at a chiral center.

Emerging Research Applications and Future Perspectives

Integration into Advanced Organic Synthesis Methodologies

1-(Benzylsulfonyl)piperidin-4-one serves as a pivotal starting material in various advanced synthetic strategies. Its chemical reactivity, stemming from the ketone functionality and the stable, electron-withdrawing sulfonyl group, allows for a range of chemical transformations. The synthesis of the parent compound is typically achieved through the reaction of piperidin-4-one with benzylsulfonyl chloride under basic conditions.

The true synthetic utility of this compound is realized in its role as a versatile intermediate. The ketone at the C-4 position is a key functional handle for a variety of transformations:

Reduction: The ketone can be readily reduced to the corresponding alcohol using standard reducing agents like sodium borohydride (B1222165), yielding 1-(benzylsulfonyl)piperidin-4-ol.

Oxidation: The sulfonyl group itself is generally stable, but the adjacent methylene (B1212753) groups can be functionalized.

Condensation Reactions: The ketone can participate in condensation reactions, for instance, with hydrazines to form hydrazones. As an example, the related 1-benzylpiperidin-4-one reacts with acetylhydrazide to form N'-(1-benzylpiperidin-4-ylidene)acetohydrazide, which can be further reduced. nih.gov

Building Block for Complex Scaffolds: The piperidone core is a frequent starting point for constructing more elaborate molecules. For instance, the alkylation of isonipecotates (piperidine-4-carboxylates) at the 4-position, followed by transformations like the Curtius rearrangement, provides access to 4-substituted-4-aminopiperidine derivatives, which are key building blocks for bioactive compounds. nih.gov

A significant application of this scaffold is in the synthesis of complex heterocyclic systems. Research has shown that the core structure can be integrated into novel compounds targeting specific biological pathways. A notable example is the synthesis of an indole (B1671886) derivative, 2-{3-[1-(benzylsulfonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214), which demonstrates how the 1-(benzylsulfonyl)piperidine moiety is used as a foundational element for a potent Hedgehog signaling pathway inhibitor. nih.gov

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Ketone Reduction | Sodium borohydride (NaBH₄) | 4-Hydroxypiperidine derivative | Access to chiral alcohols and further functionalization. |

| Nucleophilic Substitution | Organometallic reagents | 4-Substituted-4-hydroxypiperidines | Introduction of diverse substituents at the C-4 position. |

| Condensation | Hydrazines, hydroxylamines | Hydrazones, oximes | Intermediates for synthesizing other heterocyclic rings. nih.gov |

| Multi-step Synthesis | Various | Complex bioactive molecules (e.g., LKD1214) | Use as a core scaffold for drug candidates. nih.gov |

Potential in Scaffold-Based Materials Science Research

The application of piperidine-sulfonyl scaffolds in materials science is an emerging area with significant potential. While specific research on this compound for materials applications is not yet widespread, the inherent properties of related sulfonyl-containing heterocyclic compounds suggest possible avenues of exploration. These scaffolds are being investigated for their utility as building blocks in the creation of new materials with customized properties.

The structural rigidity of the piperidine (B6355638) ring combined with the polar sulfonyl group can influence the bulk properties of polymers or crystalline materials. The potential applications could span from specialty polymers to functional organic materials. For example, related structures like 1-(piperidin-1-ylsulfonyl)piperazine (B1296320) are recognized as valuable reagents and synthetic intermediates in the development of novel heterocyclic compounds, which can be precursors to new materials. The ability to functionalize the piperidone core further enhances the possibility of incorporating this scaffold into larger polymeric structures or metal-organic frameworks (MOFs), where the sulfonyl group could act as a coordination site for metal ions.

Innovative Applications in Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. The 1-(benzylsulfonyl)piperidine scaffold has proven to be a highly effective framework for the development of potent and selective chemical probes.

A prominent example is the recently developed compound LKD1214 , an indole derivative incorporating a 1-(benzylsulfonyl)-tetrahydropyridinyl moiety. nih.gov This molecule acts as a potent inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cancer. nih.gov LKD1214 functions by targeting the Smoothened (SMO) receptor, a key component of the Hh pathway. nih.gov

Key findings from the research on LKD1214 include:

Potent Inhibition: It suppresses the activity of the SMO receptor by preventing its translocation to the primary cilium. nih.gov

Distinct Binding Mode: It interacts with the SMO receptor at a site different from other known SMO inhibitors. nih.gov

Overcoming Drug Resistance: Crucially, LKD1214 maintains its inhibitory activity against a drug-resistant mutant of SMO (SmoD477H), which is a significant advantage over existing drugs like vismodegib. nih.gov

This makes LKD1214 a highly innovative chemical probe for studying the intricacies of Hh signaling and for developing therapeutic strategies to overcome drug resistance in cancers like medulloblastoma and basal cell carcinoma. nih.gov

| Chemical Probe | Target | Mechanism of Action | Significance |

| LKD1214 | Smoothened (SMO) Receptor | Blocks ciliary translocation of SMO | Potent Hh pathway inhibition; effective against drug-resistant mutants. nih.gov |

| Piperidine-sulfonyl derivatives | Dipeptidyl peptidase-IV (DPP-IV) | Enzyme inhibition | Development of probes and therapeutics for type 2 diabetes. nih.gov |

Future Directions in the Design and Utilization of Piperidine-Sulfonyl Scaffolds

The versatility of the piperidine-sulfonyl scaffold positions it as a privileged structure in modern medicinal chemistry, with several promising future directions. mdpi.comnih.gov The three-dimensional character of the piperidine ring allows for the creation of molecules that can make specific and high-affinity interactions with protein targets, an advantage over flat aromatic systems. lifechemicals.comresearchgate.net

Future research is likely to focus on several key areas:

Targeting Drug Resistance: As demonstrated by the SMO inhibitor LKD1214, designing piperidine-sulfonyl scaffolds to bind to novel allosteric sites or to be effective against mutant proteins is a powerful strategy to combat drug resistance in oncology and infectious diseases. nih.gov

Exploitation of Chirality: The synthesis of enantiomerically pure piperidine scaffolds is a major area of focus. Introducing chirality can significantly enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce off-target effects. researchgate.net Chiral piperidine-based molecules will continue to be a cornerstone of developing next-generation therapeutics. researchgate.net

Broadening Therapeutic Applications: The piperidine-sulfonyl framework is being explored for a wide range of diseases. For example, derivatives have been designed as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes. nih.gov Other research has utilized the piperidine core to develop antagonists for the CCR5 receptor, a key target in HIV-1 entry inhibition. nih.gov

Scaffold Diversification: Future work will involve the continued chemical modification of the piperidine-sulfonyl core. This includes altering the sulfonyl substituent (e.g., replacing benzyl (B1604629) with other aryl or alkyl groups), functionalizing the piperidine ring at different positions, and using the scaffold as a building block in multi-component reactions to rapidly generate libraries of diverse compounds for high-throughput screening. mdpi.com

The continued exploration of the chemical space around the 1-(benzylsulfonyl)piperidine-4-one core promises to yield novel chemical probes to dissect complex biology and lead to the development of new classes of therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Benzylsulfonyl)piperidin-4-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonylation of the piperidin-4-one scaffold. For example, benzylsulfonyl groups are introduced by reacting piperidin-4-one derivatives with benzylsulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Optimization involves controlling reaction temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Monitoring by TLC and NMR spectroscopy is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be identified?

- Methodological Answer :

- NMR : -NMR confirms benzylsulfonyl integration (aromatic protons at δ 7.2–7.4 ppm, methylene protons adjacent to sulfonyl at δ 3.8–4.2 ppm). -NMR identifies carbonyl (C=O at ~205 ppm) and sulfonyl (SO-linked carbons at ~55 ppm).

- IR : Strong S=O stretching vibrations at 1150–1350 cm.

- Mass Spectrometry : Molecular ion peak ([M+H]) aligns with the molecular formula (CHNOS). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can X-ray crystallography and computational methods resolve structural ambiguities in piperidinone derivatives like this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement . Collect high-resolution data (≤1.0 Å) to resolve puckering conformations of the piperidinone ring. Apply Cremer-Pople parameters to quantify ring distortion (e.g., chair vs. boat conformations) .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical bond lengths/angles. Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., enzyme active sites) .

Q. How should researchers design experiments to evaluate the enzyme inhibitory potential of this compound, considering structural analogs?

- Methodological Answer :

- In Vitro Assays : Test against serine proteases (e.g., trypsin, chymotrypsin) using fluorogenic substrates. IC values are determined via dose-response curves (0.1–100 µM). Compare with analogs (e.g., 2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one) to establish structure-activity relationships .

- Molecular Dynamics Simulations : Simulate ligand-enzyme binding (GROMACS) over 100 ns to analyze stability of sulfonyl-pi interactions. Validate with mutagenesis studies targeting key residues .

Q. How does the stability of this compound under varying storage conditions impact reproducibility in biological assays?

- Methodological Answer :

- Stability Testing : Store aliquots at –20°C (desiccated) vs. 4°C. Monitor degradation via HPLC over 30 days. Degradation products (e.g., hydrolyzed sulfonamides) indicate susceptibility to moisture.

- Experimental Reproducibility : Pre-dissolve the compound in DMSO (10 mM stock) under inert atmosphere (N) to prevent oxidation. Use freshly prepared solutions for assays to minimize batch variability .

Data Contradiction Analysis

Q. How can conflicting reports on the biological activity of this compound derivatives be addressed?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., pH, ionic strength) across studies. For example, activity against USP7 may vary due to redox-sensitive cysteine residues in the enzyme .

- Dose-Response Replication : Validate IC values using standardized protocols (e.g., pre-incubation time, substrate concentration). Cross-reference with structural analogs (e.g., 1-Benzyl-4-hydrazinylpiperidine) to identify pharmacophore requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.